molecular formula C12H12F2N2O3 B1499177 (S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 167010-30-2

(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No. B1499177
CAS RN: 167010-30-2
M. Wt: 270.23 g/mol
InChI Key: KDZFVXPBLHNVNS-NSHDSACASA-N
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Description

The compound is an oxazolidine derivative with a difluorophenyl group attached. Oxazolidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings. In this case, the ring contains nitrogen and oxygen atoms. The difluorophenyl group suggests the presence of a phenyl (benzene) ring with two fluorine atoms attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable difluorophenyl compound with an oxazolidine precursor. This could potentially be achieved through a variety of synthetic methods, including nucleophilic substitution or coupling reactions .


Chemical Reactions Analysis

As an oxazolidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the oxazolidine ring could be opened under acidic or basic conditions. The difluorophenyl group might also participate in electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing fluorine atoms would likely make this less reactive than a typical phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar acetamide group and the electronegative fluorine atoms would likely make it somewhat polar, which could affect its solubility in different solvents. The presence of the oxazolidine ring could also confer some degree of stability .

Scientific Research Applications

Corrosion Inhibitors

  • Research has explored the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds, including those with long alkyl side chains, show promising efficiencies in preventing corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Ligand-Protein Interactions

  • Studies on benzothiazolinone acetamide analogs have shown their potential in ligand-protein interactions, suggesting applications in drug discovery. These compounds also exhibit photovoltaic efficiency, indicating their use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).

Antibacterial and Antifungal Agents

  • Novel thiazolidinone derivatives based on acetamide have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of acetamide derivatives in developing new antimicrobial agents (Kumar et al., 2012).

Antioxidant Activity

  • Pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating the potential of such compounds in combating oxidative stress (Chkirate et al., 2019).

Mechanism of Action

    Target of action

    Without specific studies, it’s hard to predict the exact target of this compound. These drugs target bacterial protein synthesis .

    Mode of action

    If this compound acts like other 2-oxazolidinone antibiotics, it might bind to the bacterial 23S ribosomal RNA of the 50S subunit and prevent the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .

    Biochemical pathways

    Again, if this compound is similar to other 2-oxazolidinone antibiotics, it would affect the protein synthesis pathway in bacteria .

    Pharmacokinetics

    The ADME properties of this compound are unknown without specific studies. Many 2-oxazolidinone antibiotics are well absorbed and widely distributed in the body .

    Result of action

    If this compound has antibacterial activity, the result of its action would be the inhibition of bacterial growth or bacterial death due to the disruption of protein synthesis .

    Action environment

    The action of this compound, like other antibiotics, could be influenced by factors such as pH, presence of other compounds, and specific characteristics of the bacterial species (like the presence of resistance mechanisms) .

properties

IUPAC Name

N-[[(5S)-3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O3/c1-7(17)15-5-11-6-16(12(18)19-11)10-3-8(13)2-9(14)4-10/h2-4,11H,5-6H2,1H3,(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZFVXPBLHNVNS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653098
Record name N-{[(5S)-3-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

CAS RN

167010-30-2
Record name N-{[(5S)-3-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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